molecular formula C16H19N3O2 B2637913 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1448029-04-6

2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2637913
CAS No.: 1448029-04-6
M. Wt: 285.347
InChI Key: NXDVMZUHHBPSLK-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a benzamide scaffold linked to a 1H-pyrazole ring that is substituted with a tetrahydropyran (oxane) group. The pyrazole core is a privileged structure in drug discovery, known for its versatility and presence in numerous bioactive molecules and FDA-approved drugs . Its incorporation, along with the tetrahydropyran moiety, which can improve physicochemical properties like solubility and metabolic stability, makes this compound a valuable intermediate for constructing novel chemical libraries. Researchers can utilize this benzamide derivative as a key building block in the synthesis of more complex molecules for various biological evaluations. While the specific biological profile of this exact compound requires further investigation, structurally related pyrazole-benzamide hybrids have been explored for their potential interactions with various enzymatic targets . The presence of the benzamide group is a common feature in compounds that act as enzyme inhibitors or receptor modulators. Consequently, this compound is well-suited for projects in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in the development of potential pharmacologically active agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-4-2-3-5-15(12)16(20)18-13-10-17-19(11-13)14-6-8-21-9-7-14/h2-5,10-11,14H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDVMZUHHBPSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the oxane moiety and finally the benzamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques. The choice of solvents and reagents would also be optimized to reduce environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can be contextualized by comparing it to analogs such as 4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide (reported in ) . Key differences and implications are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzamide Substituent on Pyrazole
2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide C₁₆H₂₀N₃O₃ 302.36 2-methyl (ortho) 1-(oxan-4-yl)
4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide C₁₈H₁₆FN₃O 309.34 4-fluoro (para) 1-(2-methylbenzyl)

Key Differences and Implications

Its lipophilic nature may enhance membrane permeability. 4-fluoro (para): The para-fluoro substituent in the analog increases electronegativity, enabling hydrogen-bonding interactions with targets. Fluorine’s electron-withdrawing effect may also stabilize aromatic systems and improve metabolic stability .

Substituents on Pyrazole Oxan-4-yl (tetrahydropyran-4-yl): The cyclic ether group enhances solubility due to its polar oxygen atom. Its rigid, three-dimensional structure may improve target selectivity and reduce off-target interactions.

Molecular Weight and Bioavailability

  • The target compound (302.36 g/mol) falls within the "Lipinski rule of five" guidelines for drug-likeness, while the analog (309.34 g/mol) is slightly heavier due to the fluorine and benzyl groups. Both compounds are likely orally bioavailable, but the oxan-4-yl group may confer better aqueous solubility.

Synthetic Considerations

  • Introducing the oxan-4-yl group may require etherification or nucleophilic substitution reactions, whereas the 2-methylbenzyl group in the analog could be installed via alkylation or Suzuki coupling.
  • Fluorination at the para position typically involves halogen-exchange or electrophilic substitution, adding complexity compared to methyl group introduction.

Biological Activity

The compound 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes the formation of the pyrazole ring followed by the introduction of the oxan-4-yl group and subsequent benzamide formation. Specific reaction conditions, such as temperature, catalysts, and solvents, play a crucial role in optimizing yield and purity.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Compound AE. coli1550
Compound BS. aureus2025
Compound CC. albicans1830

Insecticidal Activity

The insecticidal potential of pyrazole derivatives has been explored extensively. A study focusing on various benzamide derivatives demonstrated that certain compounds had high larvicidal activity against mosquito larvae.

Case Study: Larvicidal Activity Against Mosquito Larvae

In a bioassay conducted with mosquito larvae, it was found that compounds structurally related to 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide exhibited notable larvicidal effects:

  • Compound X : Lethal rate of 100% at 5 mg/L.
  • Compound Y : Lethal rate of 70% at 10 mg/L.

These findings suggest that modifications in the pyrazole structure can enhance biological activity.

Toxicity Assessments

Toxicity studies are crucial for evaluating the safety profile of new compounds. Research involving zebrafish embryos indicated varying toxicity levels among different derivatives:

Table 2: Toxicity Data on Zebrafish Embryos

Compound NameLC50 (mg/L)Toxicity Classification
Compound D0.39High Toxicity
Compound E0.15Moderate Toxicity

The results highlight the importance of structural modifications in balancing efficacy and toxicity.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole and benzamide precursors. Key steps include:

  • Coupling reactions : Amide bond formation between 2-methylbenzoyl chloride and 1-(oxan-4-yl)-1H-pyrazol-4-amine under inert conditions (e.g., nitrogen atmosphere) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for improved solubility of intermediates .
  • Catalysts : Use of coupling agents such as HATU or EDCI to enhance reaction efficiency . Yield optimization requires precise temperature control (e.g., 0–5°C for exothermic steps) and purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the pyrazole and oxane ring connectivity, as well as the benzamide backbone. Aromatic protons in the pyrazole (δ 7.5–8.5 ppm) and oxane methylene groups (δ 3.0–4.0 ppm) are diagnostic .
  • IR spectroscopy : Amide C=O stretches (~1650–1700 cm1^{-1}) and pyrazole N-H vibrations (~3200 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the presence of the oxan-4-yl group influence the compound’s physicochemical properties?

The oxane (tetrahydropyran) ring enhances:

  • Solubility : Increased hydrophilicity compared to purely aromatic analogs, improving bioavailability .
  • Conformational rigidity : Restricts rotational freedom, potentially enhancing binding specificity to biological targets .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s inhibitory effects on specific enzymes (e.g., kinases or proteases)?

  • Enzyme inhibition assays : Use fluorogenic or chromogenic substrates to measure activity changes in target enzymes (e.g., trypsin-like proteases). IC50_{50} values are determined via dose-response curves .
  • Molecular docking : Pre-screen using software like AutoDock Vina to predict binding modes to enzyme active sites (e.g., ATP-binding pockets in kinases) .
  • Control experiments : Compare with known inhibitors (e.g., staurosporine for kinases) to validate specificity .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., oxane vs. cyclohexyl groups) to isolate contributions to activity .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like assay conditions (pH, temperature) or cell lines .
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over nanoseconds to assess stability of binding poses .
  • Free energy calculations : Use MM/GBSA or MM/PBSA to estimate binding energies and prioritize high-affinity analogs .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with pyrazole N1) for scaffold optimization .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final amidation step during synthesis?

  • Activation of carboxylic acids : Pre-activate 2-methylbenzoic acid with CDI (1,1'-carbonyldiimidazole) before coupling with the pyrazole amine .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency by 20–30% compared to conventional heating .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

  • Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats, monitoring plasma levels via LC-MS/MS .
  • Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) and renal function post-administration .

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